1-(2,3-Dichlorophenyl)propan-1-one

Catalog No.
S1923973
CAS No.
213382-05-9
M.F
C9H8Cl2O
M. Wt
203.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dichlorophenyl)propan-1-one

CAS Number

213382-05-9

Product Name

1-(2,3-Dichlorophenyl)propan-1-one

IUPAC Name

1-(2,3-dichlorophenyl)propan-1-one

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

InChI

InChI=1S/C9H8Cl2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3

InChI Key

RMIJMXPBQBQCHQ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)Cl

However, due to the presence of a functional group called a "propiophenone," research on similar molecules might offer clues for potential applications of 1-(2,3-Dichlorophenyl)propan-1-one. Propiophenones are a class of aromatic ketones known for their diverse biological activities []. Some research explores their potential as:

  • Antimicrobial agents: Studies have investigated the antimicrobial properties of various propionophenones against bacteria and fungi [].
  • Insecticides: Certain propionophenones have shown insecticidal activity against specific insect species [].
  • Antioxidants: Some research suggests that propionophenones might possess antioxidant properties [].

1-(2,3-Dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2OC_9H_8Cl_2O and a molecular weight of approximately 203.06 g/mol. It features a propanone structure where a dichlorophenyl group is attached to the first carbon of the propanone backbone. The compound's structure includes two chlorine atoms positioned on the aromatic ring, which significantly influences its chemical behavior and biological activity.

Typical of ketones and aromatic compounds:

  • Nucleophilic Addition: The carbonyl carbon in the ketone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction Reactions: The compound can be reduced to 1-(2,3-dichlorophenyl)propan-1-ol using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The dichlorophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Research indicates that 1-(2,3-Dichlorophenyl)propan-1-one exhibits notable biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting potential applications in antibacterial formulations.
  • Cytotoxicity: Studies have indicated cytotoxic effects on certain cancer cell lines, pointing towards its potential use in cancer therapy.
  • Enzyme Inhibition: It acts as an inhibitor for specific cytochrome P450 enzymes, which may affect drug metabolism and toxicity profiles in biological systems .

Several synthetic pathways exist for producing 1-(2,3-Dichlorophenyl)propan-1-one:

  • Friedel-Crafts Acylation: This method involves the acylation of 2,3-dichlorotoluene using acetic anhydride and a Lewis acid catalyst (e.g., aluminum chloride).
  • Oxidation of Alcohols: Starting from 1-(2,3-dichlorophenyl)propan-1-ol, oxidation can be achieved using oxidizing agents like chromium trioxide or potassium permanganate.
  • Rearrangement Reactions: Certain rearrangement reactions involving related compounds may yield 1-(2,3-Dichlorophenyl)propan-1-one as a product.

The applications of 1-(2,3-Dichlorophenyl)propan-1-one span various fields:

  • Pharmaceutical Industry: Due to its biological activity, it is investigated for potential use in drug formulations targeting infections or cancer.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds and pharmaceuticals.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing agricultural fungicides or bactericides.

Interaction studies reveal important insights into how 1-(2,3-Dichlorophenyl)propan-1-one behaves in biological systems:

  • Drug Interactions: As an inhibitor of cytochrome P450 enzymes, it may alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic settings.
  • Cellular Uptake Studies: Investigations into its permeability across biological membranes indicate that it is likely to penetrate cell membranes effectively due to its lipophilicity .

Several compounds share structural similarities with 1-(2,3-Dichlorophenyl)propan-1-one. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-(3-Chlorophenyl)propan-1-oneC9H9ClOContains only one chlorine atom on the phenyl ring.
1-(3,5-Dichlorophenyl)propan-1-oneC9H8Cl2OChlorine atoms are located at different positions on the phenyl ring.
1-(2-Chlorophenyl)propan-1-oneC9H9ClOContains a single chlorine atom at position two on the phenyl ring.
4-ChloroacetophenoneC8H7ClOA ketone with a para-substituted chlorine atom on the phenyl ring.

This comparison illustrates that while these compounds share structural characteristics with 1-(2,3-Dichlorophenyl)propan-1-one, they differ significantly in their chemical properties and potential applications due to variations in substituent positioning and types.

XLogP3

3.3

Wikipedia

1-(2,3-Dichlorophenyl)propan-1-one

Dates

Modify: 2023-08-16

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